molecular formula C22H18N2O2 B2722326 (3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one CAS No. 478261-36-8

(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one

Cat. No. B2722326
CAS RN: 478261-36-8
M. Wt: 342.398
InChI Key: LMKFVJHQWLSMJX-XTQSDGFTSA-N
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Description

(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one, also known as MMPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPI belongs to the class of indole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Structural Characterization

  • Research on the synthesis of novel indole and benzimidazole derivatives reveals methodologies for creating complex organic molecules with potential applications in medicinal chemistry and material science. For example, the synthesis of 2-methylindole-3-acetic acid derivatives and their condensation with substituted o-phenylenediamines under specific conditions highlights the versatility of indole-based compounds in chemical synthesis (Wang et al., 2016).

Molecular and Electronic Structure Studies

  • Studies involving the electronic structure, cocrystallization, and intramolecular proton transfer of tautomeric forms provide insights into the physicochemical properties of similar compounds. These insights are crucial for understanding the reactivity and interaction mechanisms of complex organic molecules (Koşar et al., 2011).

Potential Applications in Material Science

  • The synthesis of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate demonstrates applications in designing new materials with potential uses in agricultural chemistry and materials engineering (Mao et al., 2015).

Herbicidal Activity

  • The design and synthesis of novel triazolinone derivatives incorporating cyclic imide, phenylurea, and methoxyimino moieties indicate potential applications in developing new herbicides. Such research demonstrates how structural modifications can lead to enhanced biological activities, offering insights into the agricultural applications of similar compounds (Luo et al., 2008).

AChE Inhibition for Alzheimer’s Disease Treatment

  • The evaluation of dioxoisoindoline derivatives as AChE inhibitors underlines the significance of structural elements in medicinal chemistry. Such studies are foundational for developing therapeutic agents against neurodegenerative diseases like Alzheimer's (Andrade-Jorge et al., 2018).

properties

IUPAC Name

(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-8-7-9-17(14-16)15-26-23-21-19-12-5-6-13-20(19)24(22(21)25)18-10-3-2-4-11-18/h2-14H,15H2,1H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKFVJHQWLSMJX-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CO/N=C/2\C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one

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